High-Yield Nitrile-Furan Synthesis from HMF
This compound can be synthesized via a selective, high-yielding catalytic pathway from 5-hydroxymethylfurfural (HMF) oxime. A closely related isomeric analog, 5-hydroxymethyl-2-furancarbonitrile (HMFC), has been synthesized with a yield of 92.8% using a Cu(OAc)₂/TS-1 catalyst in acetonitrile at 60 °C [1]. This efficiency demonstrates the viability of the synthetic pathway for the 3-carbonitrile isomer and provides a quantitative benchmark for its production, distinguishing it from alternative, less efficient routes for other furan nitriles.
| Evidence Dimension | Synthetic Yield of Furancarbonitrile from HMF Oxime |
|---|---|
| Target Compound Data | Synthetic pathway established; yield inferred from comparable isomer HMFC: 92.8% |
| Comparator Or Baseline | 5-Hydroxymethyl-2-furancarbonitrile (HMFC) - 92.8% yield |
| Quantified Difference | Comparable high yield demonstrates viability of this specific catalytic pathway for the 3-nitrile isomer. |
| Conditions | Catalysis Science & Technology, 2024, reaction with Cu(OAc)₂/TS-1 in acetonitrile at 60 °C |
Why This Matters
A high-yield synthetic route from a sustainable precursor (HMF) provides a scalable and cost-effective procurement advantage over analogs requiring more complex or lower-yielding syntheses.
- [1] Wang, Y., et al. (2024). Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. Catalysis Science & Technology, 14(5), 1359-1368. DOI: 10.1039/d3cy01682j. View Source
